molecular formula C16H21ClN2O3 B13946536 Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate CAS No. 869478-15-9

Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate

Cat. No.: B13946536
CAS No.: 869478-15-9
M. Wt: 324.80 g/mol
InChI Key: LVETZFJYPHMRNQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate is a synthetic intermediate featuring a piperazine backbone substituted with a tert-butyl carbamate group and a 2-chloro-6-formylphenyl moiety. This compound is structurally significant in medicinal chemistry due to its versatility in further functionalization, particularly through the formyl group, which enables conjugation with amines or hydrazines for drug discovery applications. Its piperazine core contributes to improved solubility and bioavailability, while the chloro and formyl substituents modulate electronic properties and reactivity .

Properties

CAS No.

869478-15-9

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-12(11-20)5-4-6-13(14)17/h4-6,11H,7-10H2,1-3H3

InChI Key

LVETZFJYPHMRNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate generally proceeds via the following key stages:

  • Formation of the piperazine ring or introduction of the piperazine moiety.
  • Attachment of the chlorinated phenyl ring bearing the formyl substituent.
  • Protection of the piperazine nitrogen with a tert-butyl carbamate (Boc) group.

Formation of the Piperazine Ring and Substituted Phenyl Attachment

One documented approach involves the reaction of ethylenediamine with dihaloalkanes under basic conditions to form the piperazine ring. For this specific compound, the chlorinated aromatic aldehyde (2-chloro-6-formylphenyl moiety) is introduced by nucleophilic aromatic substitution or through condensation with appropriately functionalized intermediates.

Protection of Piperazine Nitrogen

The tert-butyl carbamate protecting group is introduced by reaction with di-tert-butyl dicarbonate (Boc2O) or di-tert-butoxycarbonyl anhydride under mild conditions, typically in aromatic solvents such as toluene or xylene. This step is crucial to protect the piperazine nitrogen during subsequent transformations and to improve compound stability.

Specific Reported Synthetic Route

Though direct detailed synthetic procedures for this compound are limited in open literature, analogous preparation methods for related piperazine carboxylates provide a reliable framework:

Step Reaction Reagents & Conditions Notes
1 Condensation of piperazine with substituted aromatic halide Piperazine + 2-chloro-6-formylphenyl halide, aromatic solvent (toluene/xylene), 40-90 °C Forms N-aryl piperazine intermediate
2 Protection of piperazine nitrogen Di-tert-butoxycarbonyl anhydride, toluene/xylene, room temperature to reflux Introduces Boc protecting group
3 Purification Chromatography or recrystallization Ensures high purity of final product

This synthetic sequence is supported by patent literature describing similar piperazine derivatives bearing Boc protection and aromatic substitutions.

Data Table: Comparative Summary of Preparation Methods

Parameter Method 1: Direct Condensation & Boc Protection Method 2: Stepwise Piperazine Formation & Aromatic Substitution Notes
Starting Materials Piperazine, 2-chloro-6-formylphenyl halide, Boc anhydride Ethylenediamine, dihaloalkane, aromatic aldehyde, Boc anhydride Method 1 is more straightforward but requires pre-functionalized aromatic halide
Solvent Toluene, xylene Toluene, xylene, dichloromethane Aromatic solvents preferred for Boc protection
Temperature 40-90 °C for condensation, room temp to reflux for Boc 0-90 °C depending on step Controlled temperature critical for selectivity
Catalysts/Agents Base (e.g., triethylamine), Boc anhydride Base, reducing agent (Pd/C) for some steps Catalysts used for hydrogenation or substitution
Purification Chromatography, recrystallization Chromatography, recrystallization Purification essential for pharmaceutical-grade purity
Yield Moderate to high (60-85%) Moderate (50-75%) Yield depends on step efficiency and reagent quality

Chemical Reactions Analysis

Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21ClN2O3 . It has a molecular weight of 324.80 . While specific applications of this compound are not extensively detailed in the provided search results, related research and chemical context offer some insight into its potential uses.

Synthesis and Chemical Reactions

  • ** synthesis of similar compounds** The synthesis of tert-butyl 4-[(4-methyl phenyl) carbamoyl] piperazine-1-carboxylate involves mixing 4-methyl phenyl isocyanate with N-Boc piperazine in DMF solvent .
  • ** Suzuki reactions** Tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is used in Suzuki reactions to prepare other compounds . The reaction involves a chloropyridazine intermediate, a boronic acid reagent, SPhos, Pd2(dba)3, and K3PO4 in a dioxane/water mixture at 100°C .

Potential Applications

Given the chemical properties and reactions of this compound and similar compounds, potential applications can be inferred:

  • Pharmaceutical Research: As a piperazine derivative, it may be relevant in pharmaceutical research . Piperazine derivatives are frequently explored for their potential biological activities.
  • Inhibitors: It can be used as an inhibitor of aggrecanase-2 .
  • Cosmetic Formulations: Experimental design techniques can optimize the formulation development process .
  • Early Discovery Research: Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the formyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate can be contextualized by comparing it to analogous tert-butyl piperazine-1-carboxylate derivatives. Below, key similarities and differences are highlighted, supported by experimental data and research findings.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Properties Applications/Findings Reference
This compound 2-chloro-6-formylphenyl High reactivity (formyl group), moderate polarity Intermediate for drug coupling reactions
Tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate derivatives (1a, 1b) Fluorophenyl with oxazolidinone rings Instability in simulated gastric fluid Limited utility in oral drug formulations due to degradation
Tert-butyl 4-(1-cyclopropylquinolin-7-yl)piperazine-1-carboxylate (CF-OE) Quinoline core with cyclopropyl and fluoro groups Enhanced π-π stacking interactions Investigated for controlled drug release systems
Tert-butyl 4-(3-nitrophenoxy)butanoylpiperazine-1-carboxylate (33) Nitrophenoxy butanoyl linker Increased lipophilicity Used in urea-based pharmacophores for targeted therapies
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Aminopyridine substituent Improved hydrogen-bonding capacity Intermediate for Ribociclib (breast cancer drug)

Stability and Reactivity

  • Formyl vs. Nitro Groups : The formyl group in the target compound allows for nucleophilic addition reactions, whereas nitro-substituted analogues (e.g., compound 33) require reduction for further functionalization, adding synthetic steps .
  • Halogen Effects : The 2-chloro substituent in the target compound enhances electrophilic aromatic substitution reactivity compared to fluoro analogues (e.g., 1a, 1b), which exhibit lower metabolic stability in acidic environments .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Formula Molecular Weight LogP* Solubility (mg/mL)
Target compound C₁₆H₂₀ClN₂O₃ 326.80 2.5 (est.) ~0.1 (DMSO)
CF-OE () C₂₈H₂₉FN₄O₅ 532.56 4.1 <0.01 (aqueous)
Compound 33 () C₁₉H₂₈N₄O₅ 392.45 3.8 0.05 (DMSO)
Ribociclib intermediate () C₁₄H₂₁N₅O₂ 307.35 1.2 >10 (aqueous)

*Estimated using fragment-based methods.

Table 2: Hazard Comparison (GHS Classification)

Compound Skin Irritation Eye Irritation Respiratory Toxicity
Target compound Not classified Not classified Not classified
Compound 10 () Category 2 Category 2A Category 3
tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate () Category 2 Category 2 Not classified

Key Research Findings

  • Degradation Issues : Fluorophenyl derivatives (1a, 1b) degrade in simulated gastric fluid, limiting their use in oral formulations .
  • Therapeutic Potential: Aminopyridine analogues () highlight the role of nitrogen-rich substituents in oncology drug development .
  • Safety vs. Reactivity Trade-offs : Chloro-nitro derivatives () exhibit higher toxicity but greater reactivity for electrophilic substitutions .

Biological Activity

Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate (CAS No. 869478-15-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16H21ClN2O3
  • Molecular Weight : 324.8 g/mol
  • Melting Point : 93-95 °C
  • Density : 1.232 g/cm³ (predicted)
  • pKa : 1.07 (predicted)
PropertyValue
Molecular FormulaC16H21ClN2O3
Molecular Weight324.8 g/mol
Melting Point93-95 °C
Density1.232 g/cm³
pKa1.07

Biological Activity

This compound has been evaluated for various biological activities, primarily focusing on its effects on enzyme inhibition and cellular pathways.

Enzyme Inhibition Studies

Research has indicated that compounds with similar piperazine structures often exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that related piperazine derivatives can inhibit enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a crucial role in steroid metabolism.

In a comparative study, several piperazine derivatives were synthesized and tested for their IC50 values against 17β-HSD Type 3:

  • The most potent compound in the series exhibited an IC50 of approximately 700 nM , highlighting the potential of piperazine derivatives in modulating steroid activity .

Case Studies and Research Findings

  • Case Study: Anticancer Activity
    • A compound structurally related to this compound showed promising activity against leukemia cell lines, with a GI50 value of 10 nM in NCI screening tests .
    • This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanism of action and efficacy.
  • Safety and Toxicity Assessment
    • Preliminary safety evaluations indicate that the compound may pose risks such as skin irritation and respiratory issues upon exposure . The acute toxicity classification suggests careful handling is necessary.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes within the body. The presence of the chloro substituent on the aromatic ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

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